GluR23Y

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

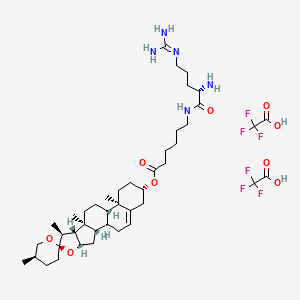

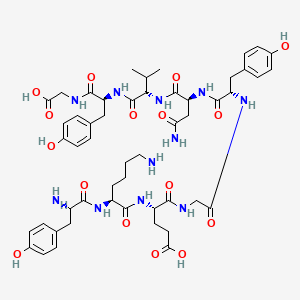

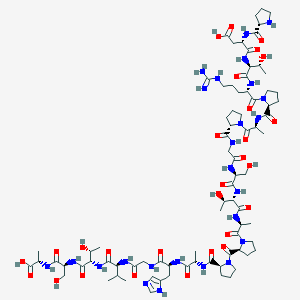

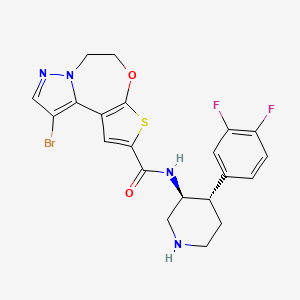

GluR23Y is a biologically active peptide that has been utilized in various scientific studies, particularly in the field of neuroscience. It is known for its ability to inhibit the endocytosis of AMPA receptors, which are crucial for synaptic transmission and plasticity in the brain . The compound has a molecular weight of 1092.16 and a molecular formula of C51H69N11O16 .

準備方法

GluR23Y is synthesized through solid-phase peptide synthesis, a method commonly used for the production of peptides. This involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds

化学反応の分析

GluR23Y primarily undergoes reactions typical of peptides, such as hydrolysis and oxidation. Hydrolysis can occur under acidic or basic conditions, leading to the breakdown of the peptide into its constituent amino acids. Oxidation reactions can affect the side chains of certain amino acids, such as methionine and cysteine, leading to the formation of sulfoxides and disulfides, respectively . Common reagents used in these reactions include acids, bases, and oxidizing agents. The major products formed from these reactions are the hydrolyzed amino acids and oxidized peptide derivatives.

科学的研究の応用

GluR23Y has been extensively studied for its role in inhibiting the endocytosis of AMPA receptors. This property makes it valuable in research related to synaptic plasticity, learning, and memory. For example, this compound has been used to investigate the mechanisms underlying long-term depression (LTD) in neurons, a process important for synaptic plasticity . Additionally, it has been shown to ameliorate cognitive dysfunction in animal models of Alzheimer’s disease by targeting the CREB signaling pathway . In the field of addiction research, this compound has been used to study its effects on morphine-seeking behavior in rats, demonstrating its potential in modulating drug addiction behaviors .

作用機序

The primary mechanism of action of GluR23Y involves the inhibition of AMPA receptor endocytosis. By preventing the internalization of these receptors, this compound helps maintain their presence on the cell surface, thereby enhancing synaptic transmission and plasticity . This inhibition is achieved by introducing this compound into neurons through fusion with the membrane transduction domain of HIV-1 TAT . The molecular targets of this compound include the AMPA receptors, and its effects are mediated through pathways involving the CREB signaling pathway .

類似化合物との比較

GluR23Y is unique in its specific inhibition of AMPA receptor endocytosis. Similar compounds include other peptides that target AMPA receptors or other types of glutamate receptors. For example, peptides like Tat-GluR23Y have been used in research to study their effects on synaptic plasticity and cognitive functions . this compound stands out due to its specific action on AMPA receptors and its demonstrated efficacy in various research applications, such as Alzheimer’s disease and addiction studies .

特性

分子式 |

C51H69N11O16 |

|---|---|

分子量 |

1092.2 g/mol |

IUPAC名 |

(4S)-4-[[(2S)-6-amino-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-5-[[2-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-(carboxymethylamino)-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C51H69N11O16/c1-27(2)44(51(78)61-37(47(74)56-26-43(70)71)22-29-8-14-32(64)15-9-29)62-50(77)39(24-40(54)66)60-49(76)38(23-30-10-16-33(65)17-11-30)57-41(67)25-55-46(73)36(18-19-42(68)69)59-48(75)35(5-3-4-20-52)58-45(72)34(53)21-28-6-12-31(63)13-7-28/h6-17,27,34-39,44,63-65H,3-5,18-26,52-53H2,1-2H3,(H2,54,66)(H,55,73)(H,56,74)(H,57,67)(H,58,72)(H,59,75)(H,60,76)(H,61,78)(H,62,77)(H,68,69)(H,70,71)/t34-,35-,36-,37-,38-,39-,44-/m0/s1 |

InChIキー |

SABFXOLOYWCIHR-CJSTXFCISA-N |

異性体SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCC(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC3=CC=C(C=C3)O)N |

正規SMILES |

CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC3=CC=C(C=C3)O)N |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Sodium 3-[[4-[(2-ethoxy-5-methylphenyl)azo]-1-naphthyl]azo]benzenesulphonate](/img/structure/B12381120.png)